SPDP-PEG8-NHS 酯

描述

SPDP-PEG8-NHS ester is a PEG linker that contains an SPDP crosslinker and an NHS ester . The SPDP crosslinker is reactive toward amine and thiol groups and contains a cleavable disulfide bond . This crosslinker is also membrane permeable, which allows for intracellular reactions to take place .

Synthesis Analysis

The synthesis of SPDP-PEG8-NHS ester involves the reaction of an amine-reactive N-hydroxysuccinimide (NHS) ester at one end and a sulfhydryl-reactive 2-pyridyldithiol group at the opposite end . This results in a single molecular weight PEG spacer arm, which confers greater water solubility to the crosslinker and linked proteins compared to crosslinkers having only hydrocarbon spacers .Molecular Structure Analysis

The molecular formula of SPDP-PEG8-NHS ester is C31H49N3O13S2 . It has a molecular weight of 735.86 .Chemical Reactions Analysis

The SPDP crosslinker in SPDP-PEG8-NHS ester is reactive toward amine and thiol groups . It contains a cleavable disulfide bond . The NHS ester can react with primary amines to form stable amide bonds .Physical And Chemical Properties Analysis

SPDP-PEG8-NHS ester is a solid or viscous liquid . It is thiol reactive and amine reactive . It has an assay of >90% . It is stored at -20°C .科学研究应用

Protein Modification

SPDP-PEG8-NHS ester is used in the modification of proteins. The NHS ester end of the compound can react with primary amines to form stable amide bonds . This allows for the attachment of the PEG linker to proteins, enhancing their stability and solubility .

Crosslinking

The SPDP crosslinker in the compound is reactive towards amine and thiol groups . This makes it useful in the crosslinking of proteins, creating stable structures for further study .

Intracellular Reactions

The SPDP-PEG8-NHS ester is membrane permeable, allowing it to facilitate intracellular reactions . This is particularly useful in the study of cellular processes and the development of intracellular therapeutic agents .

Bioconjugation

The compound is used in the creation of antibody-enzyme and other bioconjugates via a two-step reaction . This is crucial in the development of targeted therapies and diagnostic tools .

Hapten Attachment

SPDP-PEG8-NHS ester is used in attaching haptens to carrier proteins for antibody production . This is a key process in the development of vaccines and immunotherapies .

Preparation of Immunotoxin Conjugates

The compound is used in the preparation of immunotoxin conjugates . These conjugates are used in targeted cancer therapies, where the toxin is delivered specifically to cancer cells .

Biomolecule Modification

Researchers leverage this versatile linker to modify enzymes and other biomolecules . This expands their applications in areas such as diagnostics, therapeutics, and biocatalysis .

Increasing Solubility

The hydrophilic PEG linker in the compound increases the water solubility of compounds in aqueous media . This is particularly useful in drug delivery, where solubility can greatly affect the efficacy of a therapeutic agent .

作用机制

安全和危害

The safety data sheet for a similar compound, m-PEG8-NHS ester, suggests that if inhaled, the victim should be moved into fresh air . If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water . Do not induce vomiting . Never give anything by mouth to an unconscious person . Call a doctor or Poison Control Center immediately .

未来方向

The future directions of SPDP-PEG8-NHS ester could involve its use in a broad array of diagnostic, therapeutic, and nanotech applications . Its unique properties, such as its reactivity toward amine and thiol groups, its cleavable disulfide bond, and its membrane permeability, make it a promising tool for these applications .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H49N3O13S2/c35-27(7-26-48-49-28-3-1-2-8-33-28)32-9-11-40-13-15-42-17-19-44-21-23-46-25-24-45-22-20-43-18-16-41-14-12-39-10-6-31(38)47-34-29(36)4-5-30(34)37/h1-3,8H,4-7,9-26H2,(H,32,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFFRXQWQMCBEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H49N3O13S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

735.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SPDP-PEG8-NHS ester | |

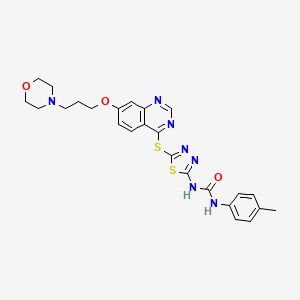

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methylnaphtho[2,1-d]oxazol-2-amine](/img/structure/B610862.png)

![1H-Cyclohepta[ghi]perylene-6,11-dione, 1-acetyl-4-[[3-(dimethylamino)propyl]amino]-5,12-dihydroxy-8,9,13-trimethoxy-2-methyl-](/img/structure/B610871.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione](/img/structure/B610879.png)

![2,6-di-tert-butyl-4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2H-pyran-2-ylium perchlorate](/img/structure/B610881.png)